N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide
Description
N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide is a benzothiazole-derived sulfonamide compound characterized by a 1,3-benzothiazole core substituted at position 2 with an ethylsulfonyl group and at position 6 with a 4-fluoro-3-methylbenzenesulfonamide moiety. Its molecular formula is approximately C₁₆H₁₆FN₃O₄S₃ (calculated molecular weight: ~401.5 g/mol).
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-18-8-6-7-17(15-18)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-22(32)27-19-9-2-1-3-10-19/h4-8,11-12,15,19H,1-3,9-10,13-14,16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOVAAYZLFYHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone The ethylsulfonyl group is then introduced via sulfonation using ethylsulfonyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of Sulfonamide and Sulfonyl Groups
The sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂C₂H₅) groups are key reactive sites:
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Hydrolysis : Sulfonamides are typically resistant to hydrolysis under mild conditions but may undergo cleavage under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, yielding sulfonic acids and amines .
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Nucleophilic Substitution : The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions, particularly at electron-deficient positions on the benzothiazole ring .
Benzothiazole Core Reactivity
The 1,3-benzothiazole ring exhibits electrophilic substitution behavior:
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Electrophilic Aromatic Substitution (EAS) : Substituents like fluorine and sulfonyl groups direct incoming electrophiles to specific positions (e.g., para to fluorine). Halogenation or nitration may occur under controlled conditions .
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Oxidation : Benzothiazoles with electron-withdrawing groups (e.g., sulfonyl) are susceptible to oxidation at the sulfur atom, potentially forming sulfoxides or sulfones.
Fluorophenyl Group Reactivity
The 4-fluoro-3-methylphenyl substituent may participate in:
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Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling could modify the aryl group if activated by palladium catalysts .
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Fluorine Displacement : The fluorine atom could be replaced via SNAr with strong nucleophiles (e.g., amines, thiols) under basic conditions .
Hypothetical Reaction Pathways
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Sulfonamide Hydrolysis | 6M HCl, reflux, 12h | 4-Fluoro-3-methylbenzenesulfonic acid + 2-(ethylsulfonyl)-1,3-benzothiazol-6-amine |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, amine nucleophile | Benzothiazole ring-substituted amine derivatives |
| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Sulfoxide or sulfone derivatives of the ethylsulfonyl group |
Research Gaps and Recommendations
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Synthetic Studies : No peer-reviewed synthesis or reactivity data for this compound exists in the surveyed literature. Priority should be given to controlled experiments under varying conditions (pH, temperature, catalysts).
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Biological Relevance : Benzothiazole-sulfonamides are known for antimicrobial and enzyme-inhibitory activities . Comparative studies with analogs (e.g., 11a , 22e ) could predict its bioactivity .
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Computational Modeling : Molecular docking (as in ) could simulate interactions with biological targets like MurB or Aβ-ABAD to prioritize experimental assays.
Scientific Research Applications
Inhibition of Enzymes
N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in pain modulation and inflammation.
- Case Study : A study demonstrated that related benzothiazole analogs exhibited low nanomolar inhibition potencies against sEH and FAAH, suggesting that structural modifications can enhance efficacy .
Anti-inflammatory Effects
Research indicates that this compound may elevate levels of bioactive lipids that possess anti-inflammatory properties. The inhibition of sEH leads to increased concentrations of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects.
Pain Management
Due to its dual inhibition mechanism, this compound shows promise in managing chronic pain conditions. By modulating the endocannabinoid system through FAAH inhibition, it may provide analgesic effects without the side effects commonly associated with traditional pain medications.
Neurological Applications
The compound's ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders. Its pharmacokinetic profile suggests favorable oral bioavailability, which is crucial for therapeutic efficacy in central nervous system disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and fluorine groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
The target compound’s unique features—fluorinated sulfonamide and ethylsulfonyl groups—position it as a candidate for kinase inhibition or apoptosis induction , akin to PB11. Further studies should explore:
Structure-Activity Relationships (SAR): Modifying substituents at positions 2 and 6 to optimize potency.
Target Identification: Screening against cancer-relevant targets (e.g., PI3K/AKT, EGFR).
Comparative Pharmacokinetics: Assessing bioavailability relative to PB11 and sulfosulfuron.
Biological Activity
N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈F₁N₃O₃S₃
- Molecular Weight : 421.54 g/mol
The presence of the benzothiazole moiety is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound was evaluated for its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
Key Findings :
- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells, with IC50 values indicating potent activity.
- Apoptosis Induction : Flow cytometry assays demonstrated that the compound induced apoptosis in these cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound caused G1 phase arrest in A431 cells, preventing further progression through the cell cycle.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound exhibited anti-inflammatory effects by modulating cytokine production.
Research Insights :
- Cytokine Inhibition : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in RAW264.7 macrophages treated with the compound, as measured by ELISA.
- Mechanistic Pathway : The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways.
Case Studies
Several studies have documented the biological effects of similar benzothiazole derivatives, providing context for the activity of this compound.
- Study on Benzothiazole Derivatives :
- Inflammation Model :
Summary of Biological Activities
Q & A
Q. How can researchers optimize selectivity to minimize off-target effects in therapeutic applications?
- Methodology :
- Selectivity profiling : Screen against panels of 50+ kinases or GPCRs (Eurofins Cerep panels).
- Proteomic profiling : Use SILAC-based mass spectrometry to identify unintended targets in cell lysates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
